4-(4-Isobutylpiperazin-1-yl)aniline
Overview
Description
4-(4-Isobutylpiperazin-1-yl)aniline is an organic compound with the molecular formula C14H23N3. It is a derivative of aniline, where the aniline ring is substituted with a piperazine ring that has an isobutyl group attached to it.
Mechanism of Action
Target of Action
The primary target of 4-(4-Isobutylpiperazin-1-yl)aniline is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
This compound interacts with the D3 dopamine receptor, acting as a ligand . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
The interaction of this compound with the D3 dopamine receptor affects the mesocorticolimbic dopamine (MCL-DA) system . This system is involved in reward processing and motivation, and its dysregulation is associated with substance use disorders .
Result of Action
The binding of this compound to the D3 dopamine receptor can lead to changes in neuronal signaling, potentially influencing behaviors associated with the brain’s reward system . This could have implications for the treatment of conditions like substance use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isobutylpiperazin-1-yl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Isobutyl Group: The isobutyl group can be introduced to the piperazine ring through an alkylation reaction using isobutyl bromide and a base such as potassium carbonate.
Coupling with Aniline: The final step involves coupling the substituted piperazine with aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isobutylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Isobutylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a methyl group instead of an isobutyl group.
4-(4-Ethylpiperazin-1-yl)aniline: Similar structure but with an ethyl group instead of an isobutyl group.
4-(4-Propylpiperazin-1-yl)aniline: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
4-(4-Isobutylpiperazin-1-yl)aniline is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity to receptors and its reactivity in chemical reactions, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[4-(2-methylpropyl)piperazin-1-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(15)4-6-14/h3-6,12H,7-11,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDZQBPHYHPPEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.